An In-depth Technical Guide to (4S)-4-Mercapto-L-proline Chloride: A Versatile Tool in Peptide Chemistry and Drug Discovery
An In-depth Technical Guide to (4S)-4-Mercapto-L-proline Chloride: A Versatile Tool in Peptide Chemistry and Drug Discovery
Introduction: The Unique Role of Substituted Prolines in Chemical Biology
Proline, the only proteinogenic secondary amino acid, imparts unique conformational constraints on peptides and proteins due to its cyclic structure. This inherent rigidity has made proline and its derivatives invaluable tools for chemists and drug discovery professionals seeking to modulate the structure, stability, and biological activity of peptides and small molecules. The strategic substitution on the pyrrolidine ring of proline can further refine these properties, offering a sophisticated method for influencing molecular architecture and function.
This technical guide provides a comprehensive overview of (4S)-4-Mercapto-L-proline chloride, a proline analog of significant interest. We will delve into its chemical structure, physicochemical properties, stereoselective synthesis, and its burgeoning applications in peptide chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower innovation.
Chemical Structure and Physicochemical Properties
(4S)-4-Mercapto-L-proline, in its hydrochloride salt form, is a non-proteinogenic amino acid characterized by a thiol (-SH) group at the C4 position of the proline ring with cis stereochemistry relative to the C2 carboxylic acid. This substitution has profound effects on the molecule's properties and reactivity.
The formal chemical name for the compound is (2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride.[1] Its structure is depicted below:
Chemical Structure of (4S)-4-Mercapto-L-proline Hydrochloride
Figure 1: Chemical structure of (4S)-4-Mercapto-L-proline hydrochloride.
The presence of the thiol group introduces a reactive handle for various chemical modifications and imparts specific conformational preferences to the pyrrolidine ring.
Physicochemical Data
Precise experimental data for (4S)-4-Mercapto-L-proline chloride is not extensively documented in publicly available literature. However, we can compile known information and provide data for the parent L-proline molecule for comparative context.
| Property | (4S)-4-Mercapto-L-proline chloride | L-proline (for comparison) | Source |
| CAS Number | 78854-27-0 | 147-85-3 | [1][2] |
| Molecular Formula | C5H10ClNO2S | C5H9NO2 | [2] |
| Molecular Weight | 183.66 g/mol | 115.13 g/mol | [2] |
| Appearance | Off-white solid | White crystalline powder | [1] |
| Melting Point | Not available | 228 - 233 °C | [3] |
| Solubility | Soluble in water | 1623 g/L in water at 25°C | [3] |
| pKa (Carboxyl) | Not available | ~2.0 | [4] |
| pKa (Amino) | Not available | ~10.6 | [4] |
| Storage | Store at room temperature | Store at room temperature | [1][2] |
Conformational Implications of the 4-Mercapto Substituent
The substitution at the C4 position of the proline ring significantly influences its conformational equilibrium between two puckered states: Cγ-exo and Cγ-endo. The thiol group in the (4S) configuration has been shown to influence this equilibrium through a combination of steric and stereoelectronic effects. This conformational preference is critical as it dictates the local backbone geometry of peptides into which it is incorporated, thereby affecting secondary structure and protein-protein interactions.[5] The exo ring pucker is known to stabilize the trans-amide bond, which is the predominant conformation in proteins.[5]
Stereoselective Synthesis of (4S)-4-Mercapto-L-proline Derivatives
The synthesis of (4S)-4-Mercapto-L-proline derivatives is typically achieved through stereoselective routes starting from commercially available and relatively inexpensive precursors, most commonly (4R)-hydroxy-L-proline (trans-4-hydroxy-L-proline). The key to the synthesis is the inversion of stereochemistry at the C4 position. A modern and efficient approach involves "proline editing" on a solid-phase support, which is particularly advantageous for its direct integration into peptide synthesis workflows.[6][7]
Rationale Behind the Synthetic Strategy
The solid-phase synthesis strategy offers several advantages over traditional solution-phase methods:
-
Efficiency: It eliminates the need for purification of intermediates, with the final product being purified after cleavage from the resin.[6][8]
-
Stereocontrol: The use of well-established reactions like the Appel or Mitsunobu reactions allows for precise control of stereochemistry at the C4 position.
-
Versatility: This approach allows for the late-stage modification of the proline residue within a peptide sequence, enabling the synthesis of a diverse library of proline-containing peptides.[5]
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing a 4-mercaptoproline residue.
Experimental Protocol: Solid-Phase Synthesis of a Peptide with N-terminal (4R)-Mercaptoproline
This protocol is adapted from established "proline editing" methodologies and outlines the synthesis of a peptide with an N-terminal 4-mercaptoproline residue, starting from Boc-(4R)-hydroxyproline.[6][7]
Materials:
-
Boc-(4R)-hydroxyproline loaded resin
-
Fmoc-protected amino acids
-
Standard solid-phase peptide synthesis (SPPS) reagents (coupling agents, deprotection solutions)
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium thioacetate (KSAc)
-
18-crown-6
-
Anhydrous Dimethylformamide (DMF)
-
Thiolysis reagents (e.g., 2-aminoethanethiol, thiophenol, sodium borohydride in methanol)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Methodology:
-
Peptide Elongation: The peptide sequence is assembled on the Boc-(4R)-hydroxyproline loaded resin using standard Fmoc-SPPS protocols.
-
Conversion to (4S)-Bromoproline (Appel Reaction):
-
Swell the resin in anhydrous THF.
-
Treat the resin with a solution of CBr4 and PPh3 in anhydrous THF. The reaction is typically allowed to proceed for several hours and may be repeated to ensure complete conversion. This step proceeds with an inversion of stereochemistry at the C4 position.
-
-
S_N2 Reaction with Thioacetate:
-
Wash the resin thoroughly to remove excess Appel reagents.
-
Treat the resin with a solution of potassium thioacetate and 18-crown-6 in anhydrous DMF. The 18-crown-6 is used to solubilize the potassium salt and enhance the nucleophilicity of the thioacetate. This reaction also proceeds with an inversion of stereochemistry, regenerating the (4R) configuration at the C4 position, but now with a protected thiol group.
-
-
Thioester Deprotection:
-
Wash the resin to remove excess thioacetate reagents.
-
Treat the resin with a freshly prepared solution of a reducing agent, such as sodium borohydride in the presence of a thiol like 2-aminoethanethiol or thiophenol, in methanol. This step is performed on the solid phase to prevent potential N-acylation of the proline nitrogen upon cleavage.[8]
-
-
Cleavage and Deprotection:
-
Wash the resin extensively and dry it.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Applications in Drug Development and Research
The unique properties of (4S)-4-Mercapto-L-proline make it a valuable building block in several areas of drug development and chemical biology research.
Native Chemical Ligation (NCL)
A primary application of mercaptoproline is in Native Chemical Ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site. While NCL at proline has been historically challenging, the use of N-terminal mercaproline residues has been shown to facilitate this transformation.[6][7] However, the efficiency of the subsequent S→N acyl transfer can be slow.[6][7] Recent studies have shown that the use of additives like imidazole can significantly enhance the rate of this key step.[7]
Stapled Peptides for Enhanced Stability and Cell Permeability
Peptides are promising therapeutic agents, but their application is often limited by poor stability and cell permeability. "Stapling" is a strategy used to constrain a peptide's conformation, often into an alpha-helical or beta-hairpin structure, which can enhance its resistance to proteolytic degradation and improve its ability to enter cells.[9][10] (4S)-4-Mercapto-L-proline has been successfully used as a component in stapled beta-hairpin peptides.[9][10] The thiol group provides a convenient handle for creating an intramolecular cross-link, resulting in a unique, kinked structure that can mimic protein-protein interaction interfaces.[9][10] These stapled peptides have demonstrated high structural integrity in aqueous solution, remarkable stability in cell lysates, and the ability to penetrate the cytosol.[9][10]
The following diagram illustrates the concept of a stapled peptide using 4-mercaptoproline.
Sources
- 1. L-Proline,4-mercapto-,hydrochloride(1:1), | 78854-27-0 [chemicalbook.com]
- 2. L-Proline,4-mercapto-,hydrochloride(1:1), CAS#: 78854-27-0 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. L-Proline - Safety Data Sheet [chemicalbook.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioactive gold(i) complexes with 4-mercaptoproline derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Stapled β-Hairpins Featuring 4-Mercaptoproline - PubMed [pubmed.ncbi.nlm.nih.gov]
